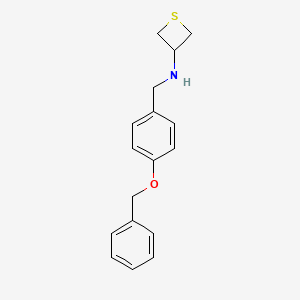
N-(4-(Benzyloxy)benzyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Benzyloxy)benzyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)benzyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with benzylamines. This intramolecular substitution reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate .
This method is particularly useful for synthesizing spirothietanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of photochemical reactors for the [2 + 2] cycloaddition method can also be scaled up for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Benzyloxy)benzyl)thietan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
N-(4-(Benzyloxy)benzyl)thietan-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-(Benzyloxy)benzyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts key enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(Benzyloxy)benzyl)-4-aminoquinolines: These compounds have shown significant antimicrobial activity against Mycobacterium tuberculosis.
Thietanose nucleosides: These are antiviral agents with a similar thietane ring structure.
Spirothietanes: These compounds are used in organic synthesis and have unique structural properties.
Uniqueness
N-(4-(Benzyloxy)benzyl)thietan-3-amine is unique due to its combination of a thietane ring and a benzyloxybenzyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C17H19NOS |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-[(4-phenylmethoxyphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C17H19NOS/c1-2-4-15(5-3-1)11-19-17-8-6-14(7-9-17)10-18-16-12-20-13-16/h1-9,16,18H,10-13H2 |
Clé InChI |
IGHPTFOERSATLS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















